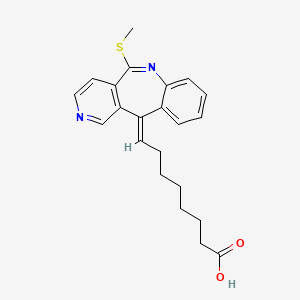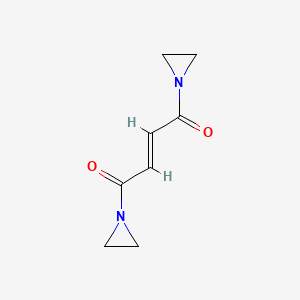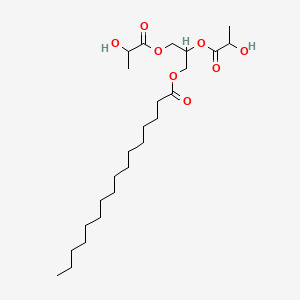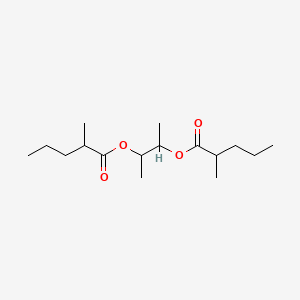
2,3-Butanediol bis(2-methylpentanoate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Butanediol bis(2-methylpentanoate): is an ester derivative of 2,3-butanediol, a compound known for its applications in various industrial processes This ester is formed by the esterification of 2,3-butanediol with 2-methylpentanoic acid
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-butanediol bis(2-methylpentanoate) typically involves the esterification reaction between 2,3-butanediol and 2-methylpentanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of 2,3-butanediol bis(2-methylpentanoate) can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the yield and purity of the product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.
化学反応の分析
Types of Reactions: 2,3-Butanediol bis(2-methylpentanoate) can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 2,3-butanediol and 2-methylpentanoic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: 2,3-Butanediol and 2-methylpentanoic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols derived from the ester groups.
科学的研究の応用
Chemistry: 2,3-Butanediol bis(2-methylpentanoate) is used as an intermediate in the synthesis of various chemical compounds. Its ester bonds make it a versatile building block for the production of polymers and other complex molecules.
Biology: In biological research, the compound can be used to study ester hydrolysis and enzyme-catalyzed reactions. It serves as a model compound for understanding the behavior of esters in biological systems.
Medicine: The compound’s derivatives may have potential applications in drug delivery systems. The ester bonds can be designed to hydrolyze under specific conditions, releasing active pharmaceutical ingredients in a controlled manner.
Industry: In the industrial sector, 2,3-butanediol bis(2-methylpentanoate) is used in the production of plasticizers, lubricants, and other specialty chemicals. Its properties make it suitable for enhancing the performance of various industrial products.
作用機序
The mechanism of action of 2,3-butanediol bis(2-methylpentanoate) primarily involves the hydrolysis of its ester bonds. In biological systems, esterases and lipases can catalyze the hydrolysis, leading to the release of 2,3-butanediol and 2-methylpentanoic acid. These products can then participate in various metabolic pathways. The molecular targets and pathways involved in these processes depend on the specific biological context in which the compound is used.
類似化合物との比較
1,4-Butanediol: Another diol with similar applications in polymer production and as a solvent.
1,3-Butanediol: Used in the synthesis of various chemical intermediates and as a solvent.
2,3-Butanediol: The parent compound of 2,3-butanediol bis(2-methylpentanoate), used in the production of plastics and as a fermentation product.
Uniqueness: 2,3-Butanediol bis(2-methylpentanoate) is unique due to its ester structure, which imparts specific chemical properties that are not present in its parent compound or other similar diols. The ester bonds make it a valuable intermediate for the synthesis of more complex molecules and enhance its utility in various industrial applications.
特性
CAS番号 |
84006-18-8 |
|---|---|
分子式 |
C16H30O4 |
分子量 |
286.41 g/mol |
IUPAC名 |
3-(2-methylpentanoyloxy)butan-2-yl 2-methylpentanoate |
InChI |
InChI=1S/C16H30O4/c1-7-9-11(3)15(17)19-13(5)14(6)20-16(18)12(4)10-8-2/h11-14H,7-10H2,1-6H3 |
InChIキー |
PLMATXBAAUZEKQ-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)C(=O)OC(C)C(C)OC(=O)C(C)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


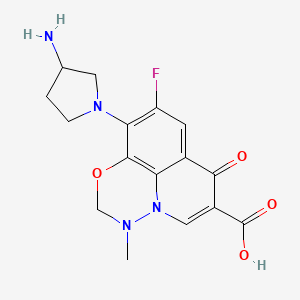
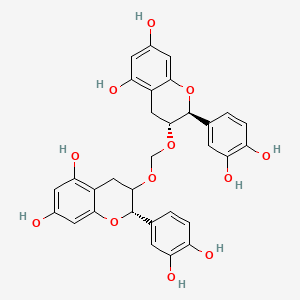
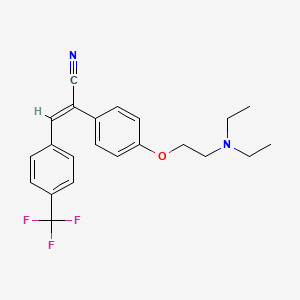
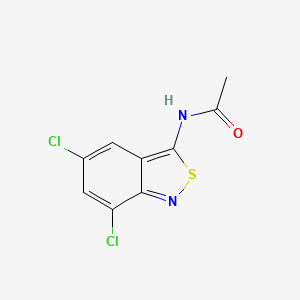
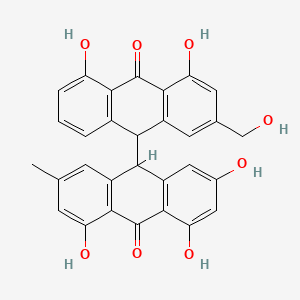
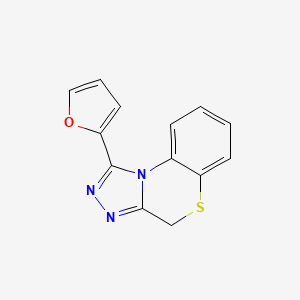
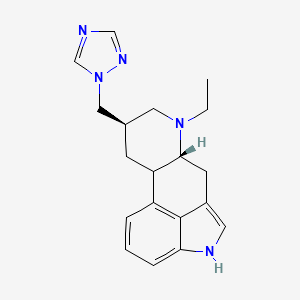
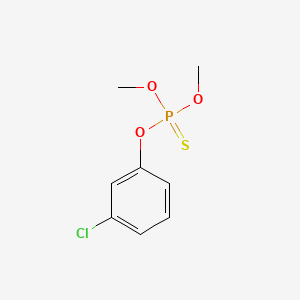
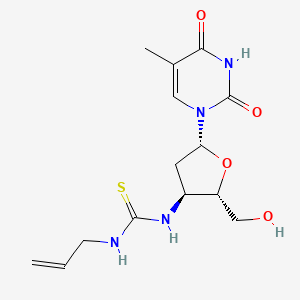

![2-hydroxypropane-1,2,3-tricarboxylic acid;2-[2-(4-phenylpiperazin-1-yl)ethyl]-1-propan-2-ylbenzo[e]benzimidazole](/img/structure/B12720503.png)
